molecular formula C20H15FN4OS B3397379 N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021216-14-7

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3397379
CAS No.: 1021216-14-7
M. Wt: 378.4 g/mol
InChI Key: DVQIGMVESVUCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core linked via a thioacetamide group to a 2-fluorophenyl substituent.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c21-15-8-4-5-9-16(15)23-19(26)13-27-20-18-12-17(14-6-2-1-3-7-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQIGMVESVUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the pyrazolo[1,5-a]pyrazine core.

    Thioacetamide linkage formation: The final step involves the reaction of the intermediate with 2-fluorophenyl isothiocyanate under suitable conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., DPA-714 and F-DPA). Pyrazine rings contain two nitrogen atoms at positions 1 and 4, whereas pyrimidine has nitrogens at 1 and 3. This difference alters electronic properties, influencing binding affinity and metabolic stability. For instance, DPA-714, a pyrazolo[1,5-a]pyrimidine derivative, exhibits high TSPO affinity for PET imaging, suggesting the target compound’s pyrazine core may offer unique interaction profiles .

Substituent Modifications

Table 1: Key Structural Variations and Properties
Compound Name Core Heterocycle R1 (Pyrazole Substituent) R2 (Acetamide Substituent) Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrazine Phenyl 2-fluorophenyl 408.42 g/mol Fluorine enhances electronegativity
N-(4-ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrazine Phenyl 4-ethoxyphenyl 404.49 g/mol Ethoxy group improves solubility
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-methylphenyl 2-(trifluoromethyl)phenyl 456.47 g/mol CF3 group increases lipophilicity
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl Diethylamino 410.45 g/mol Radiolabeled for TSPO imaging

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl Group : The CF3 substituent in ’s compound significantly increases lipophilicity (logP ~3.5), which may improve blood-brain barrier penetration but reduce solubility .
  • Radiolabeling Potential: DPA-714’s 2-fluoroethoxy group enables efficient 18F-radiolabeling, a feature absent in the target compound but relevant for imaging applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.